Methyl 4-(4-methyl-3-oxopiperazin-1-yl)benzoate
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Overview
Description
Preparation Methods
The synthesis of Methyl 4-(4-methyl-3-oxopiperazin-1-yl)benzoate typically involves the reaction of 4-methyl-3-oxopiperazine with methyl 4-bromobenzoate under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 4-(4-methyl-3-oxopiperazin-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Scientific Research Applications
Methyl 4-(4-methyl-3-oxopiperazin-1-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry: It is used in the production of various chemical products and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 4-(4-methyl-3-oxopiperazin-1-yl)benzoate involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with proteins involved in microbial cell wall synthesis, leading to its antimicrobial activity .
Comparison with Similar Compounds
Methyl 4-(4-methyl-3-oxopiperazin-1-yl)benzoate can be compared with similar compounds such as:
Methyl 4-bromobenzoate: This compound is structurally similar but contains a bromine atom instead of the piperazine ring.
Methyl 4-iodobenzoate: Similar to Methyl 4-bromobenzoate but with an iodine atom.
Methyl 4-(hydroxymethyl)benzoate: Contains a hydroxymethyl group instead of the piperazine ring.
These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the unique features of this compound.
Properties
Molecular Formula |
C13H16N2O3 |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
methyl 4-(4-methyl-3-oxopiperazin-1-yl)benzoate |
InChI |
InChI=1S/C13H16N2O3/c1-14-7-8-15(9-12(14)16)11-5-3-10(4-6-11)13(17)18-2/h3-6H,7-9H2,1-2H3 |
InChI Key |
JUUCCKNYLRENDF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1=O)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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